molecular formula C17H17NO B8669630 1-Benzyl-2-ethyl-1H-indol-4-OL

1-Benzyl-2-ethyl-1H-indol-4-OL

Cat. No.: B8669630
M. Wt: 251.32 g/mol
InChI Key: NOJRMCOLPORPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-ethyl-1H-indol-4-OL is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

1-benzyl-2-ethylindol-4-ol

InChI

InChI=1S/C17H17NO/c1-2-14-11-15-16(9-6-10-17(15)19)18(14)12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3

InChI Key

NOJRMCOLPORPBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1CC3=CC=CC=C3)C=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By the method used in Example 1, Part D, 3.1 g 11.7 mmol of 2ethyl-4-methoxy-1-(phenylmethyl)-1H-indole was O-demethylated by treating it with 48.6 mL of 1M BBr3 /CH2Cl2 to give a material that was chromatographed on silica gel (eluted with 20% EtOAc/hexane) to give 1.58 g (54% yield) of 2-ethyl-4-hydroxy-1-(phenylmethyl)-1H-indole, mp, 86°-90° C.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
BBr3 CH2Cl2
Quantity
48.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3.1 g (11.7 mmol) of 2-ethyl-4-methoxy-1-(phenylmethyl)-1H-indole was O-demethylated by treating it with 48.6 mL of 1M BBr3 in methylene chloride with stirring at room temperature for 5 hours, followed by concentration at reduced pressure. The residue was dissolved in ethyl acetate, washed with brine and dried (MgSO4). After concentrating at reduced pressure, the residue was chromatographed on silica gel eluting with 20% EtOAc/hexane to give 1.58 g (54% yield) of 2-ethyl-4-hydroxy-1-(phenylmethyl)-1H-indole, mp, 86-90° C.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
48.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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